molecular formula C17H29N3O3 B11826107 tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate

Cat. No.: B11826107
M. Wt: 323.4 g/mol
InChI Key: QCZYBAMCHBJLTO-RRFJBIMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohexene ring with stereospecific substituents: a tert-butyl carbamate group at position 1, an amino group at position 6, a cyano group at position 3, and a pentan-3-yloxy ether at position 4. The cyano group distinguishes it from related carbamate-containing compounds, influencing electronic properties and reactivity.

Properties

Molecular Formula

C17H29N3O3

Molecular Weight

323.4 g/mol

IUPAC Name

tert-butyl N-[(1S,5R,6R)-6-amino-3-cyano-5-pentan-3-yloxycyclohex-3-en-1-yl]carbamate

InChI

InChI=1S/C17H29N3O3/c1-6-12(7-2)22-14-9-11(10-18)8-13(15(14)19)20-16(21)23-17(3,4)5/h9,12-15H,6-8,19H2,1-5H3,(H,20,21)/t13-,14+,15+/m0/s1

InChI Key

QCZYBAMCHBJLTO-RRFJBIMHSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N)NC(=O)OC(C)(C)C)C#N

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)NC(=O)OC(C)(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate typically involves multi-step reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name / ID Substituents (Position) Functional Groups Key Applications/Properties References
Target compound 1: tert-butyl carbamate; 3: cyano; 5: pentan-3-yloxy; 6: amino Carbamate, nitrile, ether, amine Synthetic intermediate (hypothesized) -
tert-butyl N-{(1S,5S,6R)-3,3-dimethyl-8-oxo-2,4-dioxabicyclo[3.3.0]octan-6-yl}carbamate (Compound 7) 6: carbamate; 3,3: dimethyl; 8: oxo Carbamate, ketone, ether Bicyclic intermediate for complex synthesis
tert-butyl [(1R,5R,6S)-4-(hydroxymethyl)-6-(3-hydroxypropyl)-5-(methoxymethoxy)cyclohex-3-en-1-yl]carbamate (28) 4: hydroxymethyl; 5: methoxymethoxy; 6: hydroxypropyl Carbamate, alcohol, ether Transition-state inhibitor synthesis
(1S,5R,6R)-6-Acetamido-3-carboxy-5-(pentan-3-yloxy)cyclohex-3-en-1-yl aspartic acid (10) 3: carboxy; 6: acetamido; 5: pentan-3-yloxy Carboxylic acid, amide, ether Structural analog with altered polarity
Oseltamivir Impurity 110 3: ethoxycarbonyl; 5: pentan-3-yloxy; 6: acetamido Carbamate, ester, amide Byproduct in oseltamivir synthesis
Boron-containing oseltamivir derivative (1b) 3: ethoxycarbonyl; 5: pentan-3-yloxy; boron Boronic acid, ester, ether Anti-influenza A virus agent
Key Observations:
  • Cyano vs. Carboxy/Ester Groups: The target compound’s cyano group (C≡N) is electron-withdrawing, enhancing electrophilicity at position 3 compared to carboxy (COOH) or ethoxycarbonyl (COOEt) groups in analogs . This may reduce metabolic stability but improve binding to electron-rich biological targets.
  • Amino vs.
  • Stereochemistry : All compounds share stereospecific configurations critical for biological activity or synthetic utility, as seen in oseltamivir-related structures .

Physicochemical Properties

  • NMR Data: The target’s cyano group would exhibit a sharp ¹³C NMR signal near ~115–120 ppm, distinct from carboxy (δ ~170 ppm) or ester (δ ~165 ppm) groups in analogs . The pentan-3-yloxy group’s signals (e.g., δ ~9.6–9.8 ppm for terminal CH₃ in ¹H NMR) align across compounds .
  • HRMS : Molecular weight (calculated for C₁₈H₂₈N₃O₃: ~346.2 g/mol) is lower than oseltamivir impurity 110 (486.51 g/mol) due to the absence of carbamoyl and hydroxyl groups .

Biological Activity

Tert-butyl ((1S,5R,6R)-6-amino-3-cyano-5-(pentan-3-yloxy)cyclohex-3-en-1-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclohexene framework with multiple functional groups, including an amino group and a cyano group, which are critical for its biological interactions. The structural formula can be represented as follows:

C15H24N2O2\text{C}_{15}\text{H}_{24}\text{N}_2\text{O}_2

Research indicates that compounds structurally similar to this compound exhibit significant biological activities, particularly as inhibitors of deubiquitinating enzymes (DUBs). Notably, they have shown inhibitory effects on ubiquitin C-terminal hydrolase 30 (USP30), an enzyme involved in regulating protein degradation pathways. This inhibition may have therapeutic implications in diseases characterized by protein misfolding or degradation .

Biological Activity Summary

Biological Activity Description
Enzyme Inhibition Inhibits USP30 and other DUBs, potentially affecting protein turnover.
Therapeutic Potential May be useful in treating conditions related to protein misfolding and degradation.
Binding Affinity Interaction studies suggest a strong binding affinity to specific biological targets.

Case Studies and Research Findings

  • Inhibition of Deubiquitinating Enzymes :
    • A study demonstrated that derivatives of N-cyano compounds exhibit selective inhibition of USP30 compared to other DUBs. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
  • Synthesis and Yield :
    • The synthesis of this compound typically involves several key steps with varying yields depending on the reaction conditions. For instance, yields can reach up to 95% under optimized conditions using specific solvents and reagents .
  • Pharmacological Studies :
    • Pharmacological evaluations have shown that this compound can modulate cellular pathways associated with stress responses and apoptosis, indicating its potential role in cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.